Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate
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Overview
Description
Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate is a heterocyclic compound that features a pyrimidine ring attached to a prop-2-ynoate moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The pyrimidine ring is a common structural motif in many biologically active molecules, making this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate typically involves the reaction of pyrimidine derivatives with propargyl esters. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the alkyne moiety allows for additional functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
ethyl 3-pyrimidin-2-ylprop-2-ynoate |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)5-4-8-10-6-3-7-11-8/h3,6-7H,2H2,1H3 |
InChI Key |
CVSPVQPNQJVOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=NC=CC=N1 |
Origin of Product |
United States |
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